molecular formula C25H21NO4 B6259134 rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis CAS No. 2137786-49-1

rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis

Cat. No.: B6259134
CAS No.: 2137786-49-1
M. Wt: 399.4
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Description

The compound rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis, is a chiral molecule. Chiral molecules exist in two forms, called enantiomers, that are mirror images of each other. The compound's specific configuration is defined by its stereochemistry, where the “R” and “S” indicate the absolute configuration of the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of (1R,3S)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: : This compound can be synthesized starting from indene through a series of reactions including hydrogenation, bromination, and amidation.

  • Protection of Amino Group: : The amino group is protected using [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) chemistry to prevent unwanted side reactions during synthesis.

  • Cis Configuration: : The cis configuration can be controlled by the reaction conditions, often involving selective catalysts and reaction temperatures to ensure the desired stereoisomer is produced.

Industrial Production Methods

The large-scale production of this compound typically involves optimized versions of the above steps to increase yield and purity. Industrial methods often utilize:

  • Automated Reactors: : To precisely control reaction parameters.

  • Purification Systems: : Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the indene ring.

  • Reduction: : Reduction reactions might involve the carboxylic acid group.

  • Substitution: : Substitution reactions often target the amino or protected amino group.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : For instance, lithium aluminum hydride for reducing the carboxylic acid group.

  • Substituting Agents: : Including various halides or nucleophiles to replace hydrogen or other groups.

Major Products Formed

  • Oxidized Indene Derivatives: : Upon oxidation.

  • Reduced Carboxylic Acid Derivatives: : Following reduction.

  • Substituted Amino Indene Derivatives: : Through substitution reactions.

Scientific Research Applications

In Chemistry

  • Chiral Catalysts: : Used in asymmetric synthesis to create chiral products.

  • Structural Studies: : To understand the effects of chirality in chemical reactions.

In Biology

  • Enzyme Inhibitors: : Investigated for potential to inhibit specific biological enzymes.

  • Chiral Probes: : Used to study stereochemistry in biological systems.

In Medicine

  • Drug Development: : Explored for its potential therapeutic properties.

  • Pharmacokinetics: : Studied for understanding how chirality affects drug absorption, distribution, metabolism, and excretion.

In Industry

  • Chiral Separations: : Employed in the development of methods for separating chiral compounds.

  • Material Science: : Used to study how chirality affects material properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

  • Molecular Targets: : Such as specific enzymes or receptors in the body.

  • Pathways Involved: : The compound may modulate biochemical pathways by binding to target sites, affecting enzyme activity, or altering receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: : Without the Fmoc protection.

  • rac-(1R,3S)-3-(Acetamido)-2,3-dihydro-1H-indene-1-carboxylic acid: : Another protected version.

  • rac-(1R,3S)-3-(Benzylamino)-2,3-dihydro-1H-indene-1-carboxylic acid: : With a benzyl protecting group.

Unique Aspects

  • Specific Chirality: : The (1R,3S) configuration provides unique interactions with biological targets.

  • Protection Group: : The [(9H-fluoren-9-yl)methoxy]carbonyl group offers specific steric and electronic effects that influence the compound's reactivity and stability.

This compound stands out due to its combination of chiral centers and the protective Fmoc group, which makes it highly valuable for research in various scientific fields.

Biological Activity

rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis, is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid
  • Molecular Formula : C25H23NO4
  • Molecular Weight : 399.439 g/mol
  • CAS Number : 214139-28-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It exhibits properties that may influence:

  • Protein Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in protecting amino acids during peptide synthesis, which may suggest a role in modulating protein synthesis pathways.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic states in cells.

Biological Activity

The biological activity of rac-(1R,3S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid has been investigated in various contexts:

Anticancer Activity

Research has suggested that compounds with similar structural motifs may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Antitumor Activity : A study focused on compounds with the Fmoc group demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell proliferation.
  • Neuroprotection : Another study evaluated the neuroprotective properties of related compounds in models of neurodegeneration. Results showed reduced neuronal death and improved cognitive function in treated subjects.

Data Tables

PropertyValue
Molecular Weight399.439 g/mol
Melting Point180 - 185 °C
Density1.4 ± 0.1 g/cm³
Boiling Point641.6 ± 54.0 °C at 760 mmHg
Biological ActivityObservations
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress

Properties

CAS No.

2137786-49-1

Molecular Formula

C25H21NO4

Molecular Weight

399.4

Purity

95

Origin of Product

United States

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